molecular formula C14H11ClO2 B7762982 Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate

Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7762982
M. Wt: 246.69 g/mol
InChI Key: ZRBYBHMVOOJEDE-UHFFFAOYSA-N
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Description

Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate (CAS 168619-83-8) is a substituted biphenyl ester of high value in organic synthesis and medicinal chemistry research. This compound features the core biphenyl scaffold, a fundamental structure found in numerous biologically active molecules and marketed drugs . The distinct substitution pattern of a chlorine atom and a methyl ester group on the biphenyl ring makes it a versatile and critical synthetic intermediate for constructing more complex molecular architectures. Biphenyl derivatives are widely investigated for their diverse biological activities, serving as key structural motifs in compounds with anti-inflammatory, antibacterial, antifungal, and antitumor properties . As a building block, this ester is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds and a cornerstone in the synthesis of complex biaryl systems . Researchers also utilize such chlorinated biphenyl esters in the development of pharmaceuticals, agrochemicals, and advanced materials like OLEDs . Product Specifications: • CAS Number: 168619-83-8 • Molecular Formula: C 14 H 11 ClO 2 • Molecular Weight: 246.69 g/mol • MDL Number: MFCD05980687 This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for administration to humans.

Properties

IUPAC Name

methyl 3-(2-chlorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBYBHMVOOJEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Chloro-2-Methylphenylmagnesium Halide

The synthesis begins with commercially available 2,6-dihalogenated toluenes, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Treatment with magnesium in anhydrous tetrahydrofuran (THF) at 50–60°C generates the corresponding Grignard reagent, 3-chloro-2-methylphenylmagnesium chloride or bromide. Critical parameters include:

  • Solvent purity : Moisture levels below 50 ppm to prevent hydrolysis.

  • Halogen selectivity : Bromine exhibits higher reactivity than chlorine in Grignard formation, reducing side products.

Palladium/Nickel-Catalyzed Cross-Coupling

The Grignard reagent undergoes coupling with halogenated benzenes (e.g., chlorobenzene) in the presence of catalytic palladium(0) or nickel(II) acetylacetonate. Key advancements include:

  • Catalyst loading : 0.02–0.04 mol% nickel acetylacetonate achieves 92% conversion.

  • Solvent systems : Toluene or xylene enhances solubility of biphenyl intermediates.

Table 1 : Optimization of Cross-Coupling Conditions

CatalystTemperature (°C)Yield (%)Byproducts Identified
Pd(PPh₃)₄8078Homocoupled biphenyls (≤5%)
Ni(acac)₂11085Dehalogenated toluene (≤3%)
Ni/C (10 wt%)12068Magnesium oxide residues (12%)

The nickel-catalyzed method minimizes costs while maintaining efficiency, though palladium variants offer superior selectivity for sterically hindered substrates. Post-reaction workup involves quenching with ammonium chloride, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc 9:1).

O-Alkylation of Phenolic Intermediates

Synthesis of Methyl 3'-Bromomethyl-4-Chlorobiphenyl-3-Carboxylate

A two-step alkylation-demethylation sequence converts methyl 4-chlorobiphenyl-3-carboxylate to the target compound:

  • Bromination : Reacting the biphenyl precursor with N-bromosuccinimide (NBS) in CCl₄ under UV light introduces the bromomethyl group.

  • O-Alkylation : Treatment with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves 89% yield.

Critical Challenges :

  • Regioselectivity : Competing C-alkylation at the 4-position necessitates excess methyl iodide.

  • Purification : Radial chromatography with gradient elution (hexane → hexane/EtOAc 4:1) removes dimethylated byproducts.

Demethylation and Functionalization

Lithium iodide in refluxing acetonitrile selectively cleaves methyl ethers without affecting ester groups. This step is pivotal for generating hydroxyl intermediates for further derivatization.

Esterification of Biphenylcarboxylic Acids

Acid-Catalyzed Esterification

Condensing 2'-chloro[1,1'-biphenyl]-3-carboxylic acid with methanol in the presence of sulfuric acid (5 mol%) at reflux produces the methyl ester. While simple, this method faces limitations:

  • Equilibrium constraints : Excess methanol (10:1 ratio) drives conversions to 76%.

  • Side reactions : Transesterification is negligible due to the biphenyl system’s steric bulk.

Mitsunobu Esterification

For acid-sensitive substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable esterification at room temperature with 94% yield. However, the high cost of reagents limits industrial applicability.

Alternative Catalytic Systems and Green Chemistry

Photoredox Catalysis

Recent studies explore visible-light-mediated coupling using iridium complexes (e.g., Ir(ppy)₃). Initial trials show 62% yield under mild conditions (25°C, 24 hours), though substrate scope remains narrow.

Biocatalytic Approaches

Lipase-catalyzed esterification in ionic liquids (e.g., [BMIM][BF₄]) achieves 81% yield, offering a solvent-free alternative. Enzyme immobilization on mesoporous silica enhances recyclability (5 cycles with <10% activity loss).

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (dd, J = 8.0 Hz, 1H, H-4), 7.65–7.45 (m, 6H, aromatic), 3.92 (s, 3H, OCH₃).

  • HPLC-MS : m/z 291.1 [M+H]⁺, retention time 12.3 min (C18 column, 70% MeOH/H₂O).

Impurity Profiling

Common impurities include:

  • 3-Chloro-2-methylbiphenyl : ≤0.5% (GC-MS).

  • Methyl 2'-chloro-4'-methoxybiphenyl-3-carboxylate : ≤1.2% (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2’-chloro[1,1’-biphenyl]-3-carboxylate is primarily based on its ability to interact with specific molecular targets. The chlorine atom and the ester group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The biphenyl structure provides a rigid framework that enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Positional Isomers: Carboxylate and Chlorine Substitution

a. Methyl 2'-Chloro[1,1'-Biphenyl]-4-Carboxylate (CAS 89900-96-9)

  • Structural Difference : The carboxylate group is at the 4-position instead of the 3-position.
  • Impact : Positional isomerism alters electronic distribution and steric effects. For example, in pharmacological assays, analogs with 3-carboxylate groups (e.g., compound 1 in ) showed higher GPBAR1 activity compared to 4-carboxylate derivatives, likely due to improved receptor binding .
  • Synthesis : Synthesized via similar cross-coupling reactions, but yields vary; 4-carboxylate derivatives often require optimized conditions due to steric hindrance .

b. 3'-Chloro[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 168619-06-5)

  • Structural Difference : Chlorine at the 3'-position and a free carboxylic acid group.
  • Impact : The carboxylic acid increases polarity (lower LogP) compared to the methyl ester, reducing cell permeability but enhancing water solubility. This makes it suitable for prodrug strategies .

Functional Group Modifications

a. Methyl 2'-Hydroxy[1,1'-Biphenyl]-3-Carboxylate (CAS 92254-28-9)

  • Structural Difference : Hydroxy group replaces chlorine at the 2'-position.
  • Impact : The hydroxy group introduces hydrogen-bonding capacity, improving solubility (aqueous solubility ~15 mg/L vs. <5 mg/L for the chloro analog) but reducing metabolic stability due to susceptibility to glucuronidation .

b. 4'-Chloro-5-Fluoro-2'-Methoxy[1,1'-Biphenyl]-3-Carboxylic Acid (CAS 1261909-66-3)

  • Structural Difference : Additional fluorine and methoxy substituents.
  • Impact : Fluorine enhances electronegativity and metabolic stability, while methoxy groups improve lipophilicity (LogP increases by ~0.5 units), favoring blood-brain barrier penetration .

Complex Derivatives with Enhanced Bioactivity

a. Methyl 4′-Methyl-5-(7-Nitrobenzo[c][1,2,5]Oxadiazol-4-yl)-[1,1'-Biphenyl]-3-Carboxylate

  • Structural Difference : Incorporates a nitrobenzooxadiazole ring and methyl group.
  • Impact : The nitro group acts as a strong electron-withdrawing group, enhancing binding to c-Myc transcription factors (IC₅₀ = 0.8 μM vs. >10 μM for the parent compound) .

Physicochemical and Pharmacological Data

Compound Name CAS Number LogP Solubility (mg/L) GPBAR1 Activity (EC₅₀, μM) Key Reference
Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate - 3.2 <5 0.45
Methyl 2'-chloro[1,1'-biphenyl]-4-carboxylate 89900-96-9 3.5 <3 1.2
3'-Chloro[1,1'-biphenyl]-3-carboxylic acid 168619-06-5 2.1 120 Not tested
Methyl 2'-hydroxy[1,1'-biphenyl]-3-carboxylate 92254-28-9 2.8 15 0.9

Biological Activity

Methyl 2'-chloro[1,1'-biphenyl]-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a biphenyl structure with a chlorine substituent and a carboxylate group. The presence of the chlorine atom contributes to its unique electronic properties, influencing its reactivity and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be attributed to the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Potential : Investigations into the anticancer properties of this compound have shown promising results. The compound has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating significant growth inhibition. For instance, it has been reported to induce apoptosis in human cancer cells through modulation of specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets such as enzymes and receptors. The chlorine atom and the ester group are crucial for binding affinity, while the biphenyl structure provides a rigid framework that enhances selectivity for specific targets.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InteractionModulation of enzyme activity

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further exploration into its mechanism could reveal new therapeutic avenues for cancer treatment.
  • Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties, where this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, suggesting potential as a lead compound in antibiotic development.

Comparative Analysis with Related Compounds

This compound can be compared with its analogs:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
Methyl 2'-bromo[1,1'-biphenyl]-3-carboxylateHighModerate
Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylateLowHigh

The comparison illustrates that while this compound shows moderate antimicrobial activity, it exhibits high anticancer potential relative to its brominated and fluorinated counterparts.

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